molecular formula C8H12BrNS B13590636 1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine

1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine

Cat. No.: B13590636
M. Wt: 234.16 g/mol
InChI Key: ITZSQPGVPAOEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine is an organic compound featuring a bromine-substituted thiophene ring attached to a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine typically involves the bromination of thiophene followed by amination. One common method is the Suzuki cross-coupling reaction, where 4-bromothiophene is reacted with an appropriate amine under palladium-catalyzed conditions . The reaction conditions often include the use of glacial acetic acid and various arylboronic acids, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The bromine-substituted thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
  • 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
  • 1-(4,5-Dibromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Comparison: Compared to these similar compounds, 1-(4-Bromothiophen-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of a methylpropan-2-amine group.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H12BrNS/c1-8(2,10)4-7-3-6(9)5-11-7/h3,5H,4,10H2,1-2H3

InChI Key

ITZSQPGVPAOEIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CS1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.